Bendamustine-d8
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Overview
Description
Bendamustine-d8 is a deuterated form of bendamustine, a chemotherapeutic agent used primarily in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma . The deuterated form, this compound, is used in research to study the pharmacokinetics and metabolism of bendamustine, as the deuterium atoms can provide more detailed insights into the drug’s behavior in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bendamustine involves multiple steps, starting from benzimidazole derivatives. The deuterated form, Bendamustine-d8, is synthesized similarly, but with deuterated reagents to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of bendamustine typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Bendamustine-d8, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Alkylation: Bendamustine can form covalent bonds with DNA, leading to cross-linking and ultimately cell death.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into its constituent parts.
Oxidation and Reduction: Bendamustine can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Alkylation: Typically involves the use of alkylating agents under physiological conditions.
Hydrolysis: Can be induced using strong acids or bases.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, depending on the desired reaction.
Major Products Formed
Alkylation: DNA adducts and cross-linked DNA strands.
Hydrolysis: Benzimidazole derivatives and butyric acid.
Oxidation and Reduction: Various oxidized or reduced forms of bendamustine.
Scientific Research Applications
Bendamustine-d8 is extensively used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of bendamustine . Its applications include:
Mechanism of Action
Bendamustine-d8 exerts its effects primarily through alkylation of DNA, leading to cross-linking and disruption of DNA synthesis and repair . This results in cell cycle arrest and apoptosis. The compound targets rapidly dividing cells, making it effective against certain types of cancer . Bendamustine also has immunomodulatory effects, influencing the activity of various immune cells .
Comparison with Similar Compounds
Bendamustine is unique among alkylating agents due to its dual mechanism of action, combining properties of both alkylating agents and purine analogs . Similar compounds include:
Cyclophosphamide: Another alkylating agent used in cancer treatment.
Chlorambucil: A nitrogen mustard alkylating agent.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Compared to these compounds, bendamustine has a broader spectrum of activity and a unique mechanism that allows it to overcome resistance to other alkylating agents .
Properties
Molecular Formula |
C16H21Cl2N3O2 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
4-[5-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid |
InChI |
InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)/i7D2,8D2,9D2,10D2 |
InChI Key |
YTKUWDBFDASYHO-UFBJYANTSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C([2H])([2H])C([2H])([2H])Cl |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O |
Origin of Product |
United States |
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